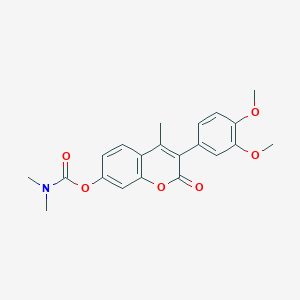

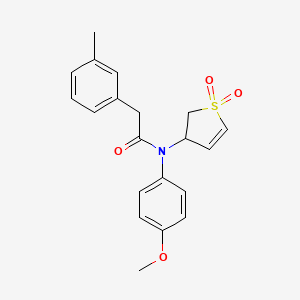

![molecular formula C6H10ClN3O B2800971 3-氮杂-双环[2.2.2]辛-3-基-5-甲基-1,2,4-噁二唑盐酸盐 CAS No. 1309207-10-0](/img/structure/B2800971.png)

3-氮杂-双环[2.2.2]辛-3-基-5-甲基-1,2,4-噁二唑盐酸盐

货号 B2800971

CAS 编号:

1309207-10-0

分子量: 175.62

InChI 键: VPHXMIFVFDFFTC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the empirical formula C6H10ClN3O . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is 175.62 . The InChI code is 1S/C6H9N3O.ClH/c1-4-8-6 (10-9-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H .Physical And Chemical Properties Analysis

“3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride” is a solid substance . The molecular weight is 175.62 .科学研究应用

抗菌特性

- 合成和抗菌筛选:研究表明,1,3,4-恶二唑和 2-氮杂环丁酮的衍生物(包括与 3-氮杂环丁-3-基-5-甲基-1,2,4-恶二唑盐酸盐结构相关的化合物)表现出显着的抗菌和抗真菌活性。这些化合物已针对多种细菌菌株(如大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌)以及真菌菌株(如白色念珠菌、黑曲霉和棒曲霉)进行了测试 (Desai & Dodiya, 2014)。

抗氧化和抗癌特性

- 用于各种生物活性的席夫碱衍生物:1,3,4-恶二唑的衍生物(包括具有氮杂环丁酮部分的衍生物)已证明具有多种生物活性。该类别中的化合物已显示出优异的抗菌和自由基清除活性、有效的抗真菌特性以及对结核分枝杆菌的显着活性。此外,某些衍生物对癌细胞系表现出显着的细胞毒活性,表明它们作为抗癌剂的潜力 (Verma, Saundane, & Meti, 2019)。

在药物化学和材料科学中的应用

- 化学合成中的环化还原过程:涉及 1,2,4-恶二唑(包括具有氮杂环丁酮基团的衍生物)的合成过程在药物化学和材料科学中非常重要。这些过程涉及环化还原技术,并对各种化学实体的合成具有影响,突出了这些化合物在不同科学领域的多功能性和重要性 (Hemming et al., 2013)。

高能材料开发

- 用于不敏感高能材料的合成:对 1,2,4-恶二唑衍生物(包括 3-氨基-4-(5-甲基-1,2,4-恶二唑-3-基)呋喃)的研究表明它们在开发不敏感高能材料中的潜在用途。这些化合物结合了 1,2,5-和 1,2,4-恶二唑环,表现出适度的热稳定性且对冲击和摩擦不敏感,使其适用于高能材料中的特定应用 (Yu et al., 2017)。

安全和危害

属性

IUPAC Name |

3-(azetidin-3-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-6(9-10-4)5-2-7-3-5;/h5,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHXMIFVFDFFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidin-3-yl-5-methyl-1,2,4-oxadiazole hydrochloride | |

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (97 mg, 0.41 mmol; which may be prepared as described in Step 4) in dichloromethane was added dropwise HCl 4N in dioxane (2.0 mL). The solution was warmed to room temperature and stirred for 1 h. The solvent was evaporated under reduced pressure to give the title compound (101 mg, quantitative) as a white solid. The product was used in the next step without further analysis.

Name

tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate

Quantity

97 mg

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

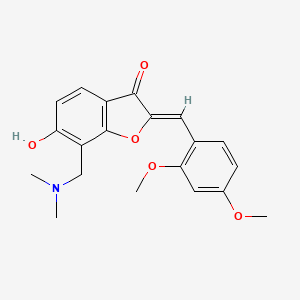

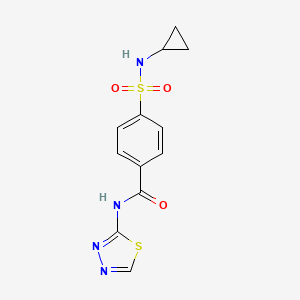

![2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2800889.png)

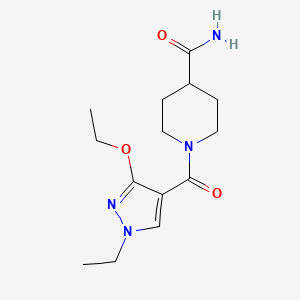

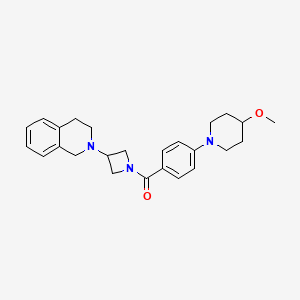

![3-[2-[butyl(methyl)amino]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2800890.png)

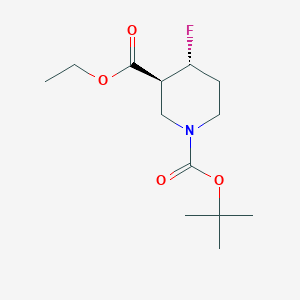

![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)

![1-(4-Nitrobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2800894.png)

![3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2800904.png)

![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800905.png)

![1-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-4-(2,5-dimethylbenzenesulfonyl)piperazine](/img/structure/B2800911.png)